Contezolid
描述
Contezolid (trade name Youxitai) is an antibiotic of the oxazolidinone class . It is effective against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, Streptococcus agalactiae, and other bacteria . In 2021, it was approved by the National Medical Products Administration of China for the treatment of complicated skin and soft tissue infections (cSSTI) .
Molecular Structure Analysis
Contezolid is characterized by a basic 2-oxazolidinone nucleus . It binds to the 50 S ribosomal subunit, thereby inhibiting the biosynthesis of bacterial proteins .Chemical Reactions Analysis
Contezolid is an orally administered oxazolidinone antibacterial agent . It has been found to have an improved safety profile with a significantly reduced potential for myelosuppression .Physical And Chemical Properties Analysis
Contezolid has a molecular formula of C18H15F3N4O4 and a molecular weight of 408.33 g/mol . It is a solid substance and has a solubility of 120 mg/mL in DMSO .科学研究应用
1. Antibacterial Activity Against Gram-Positive Pathogens
Contezolid, an oxazolidinone antibacterial agent, has demonstrated potent in vitro activity against a variety of Gram-positive clinical isolates. This includes effectiveness against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), coagulase-negative Staphylococcus, Enterococcus spp., and streptococci. Significantly, it also shows activity against vancomycin-resistant Enterococcus faecium isolates (Carvalhaes, Duncan, Wang, & Sader, 2020).
2. Effectiveness Against Mycobacterium tuberculosis
Contezolid has been evaluated for its in vitro and in vivo activities against Mycobacterium tuberculosis. The results suggest that it is as effective as linezolid, a comparison drug, in reducing bacterial load in animal models infected with M. tuberculosis (Shoen, Destefano, Hafkin, & Cynamon, 2018).
3. Potential for Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Contezolid has been under investigation for the treatment of ABSSSIs. Studies have shown its potent in vitro antibacterial activity against Gram-positive and anaerobic isolates from clinical trials focusing on ABSSSIs (Yang, Hu, & Zhu, 2019).
4. Low Risk of Monoamine Oxidase Inhibition
Research indicates that contezolid and its prodrug contezolid acefosamil have a lower propensity to induce monoamine oxidase-related serotonergic neurotoxicity compared to linezolid. This reduced risk is particularly significant for patients on concurrent selective serotonin reuptake inhibitors or those for whom MAO inhibitors are contraindicated (Wang, Voss, Liu, & Gordeev, 2021).
5. Efficacy in Complicated Skin and Soft Tissue Infections
Contezolid has been approved for treating complicated skin and soft tissue infections (cSSTIs), showing efficacy against a broad range of Gram-positive bacteria, including MRSA, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococci (Kaul, Dasgupta, & Chopra, 2022).
6. Pharmacokinetics and Disposition in Humans
A pharmacokinetics study showed that following oral administration, approximately 91.5% of contezolid is recovered, primarily in urine. This study helped understand the metabolic pathways and disposition ofcontezolid in the human body, which is crucial for its clinical development and usage (Wu, Meng, Yuan, & Zhong, 2021).
7. Activity Against Mycobacterium abscessus
Contezolid has shown activity against Mycobacterium abscessus in vitro. This indicates its potential for treating infections caused by M. abscessus, providing a novel approach for managing these challenging infections (Guo, Xu, Tan, & Zhang, 2021).
8. Pharmacokinetics in Specific Populations
Studies have investigated the pharmacokinetics of contezolid in subjects with renal impairment. These studies are crucial to understand how kidney function affects the drug's metabolism and excretion, ensuring safe and effective use in patients with varying degrees of renal function (Fang, Yang, & Yuan, 2022).
9. Evaluation in Phase 3 Clinical Trials
Contezolid has been evaluated in Phase 3 clinical trials for its efficacy and safety in treating skin infections. These trials are essential to demonstrate its non-inferiority to other treatments like linezolid, providing a basis for its approval and use in clinical settings (Zhao, Huang, Yuan, & Zhang, 2022).
10. Reduced Risk of Hematological Abnormalities
Contezolid has shown a significant lower incidence of hematological abnormalities like leukopenia and thrombocytopenia compared to linezolid, making it a safer alternative for long-term use in treating bacterial infections (Fang, Yang, & Yuan, 2022).
安全和危害
未来方向
属性
IUPAC Name |
(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c19-12-7-13(15(20)16(21)17(12)24-4-1-10(26)2-5-24)25-9-11(29-18(25)27)8-22-14-3-6-28-23-14/h1,3-4,6-7,11H,2,5,8-9H2,(H,22,23)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYVXZZUMRQAX-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CNC4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Contezolid | |
CAS RN |
1112968-42-9 | |
Record name | Contezolid [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1112968429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRX-I | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CONTEZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B669M62ELP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。